Tellurite

説明

特性

IUPAC Name |

tellurite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3Te/c1-4(2)3/h(H2,1,2,3)/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITVSCPRJNYAGV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Te](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Te-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10049-23-7 (Parent) | |

| Record name | Tellurate (TeO3(2-)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015852229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10894775 | |

| Record name | Tellurate (TeO3(2-)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15852-22-9 | |

| Record name | Tellurite (TeO32-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15852-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tellurate (TeO3(2-)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015852229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurate (TeO3(2-)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Tellurite Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of tellurite compounds. This compound (TeO₃²⁻), an oxyanion of tellurium, exhibits a range of chemical behaviors that are critical to its roles in materials science, toxicology, and emerging therapeutic applications. This document details its acid-base chemistry, redox behavior, solubility, coordination chemistry, and thermal stability, presenting quantitative data in structured tables, outlining experimental protocols for characterization, and visualizing key pathways.

Acid-Base Properties

This compound is the conjugate base of the weak diprotic acid, tellurous acid (H₂TeO₃). Tellurous acid is formed when tellurium dioxide (TeO₂) is dissolved in water, though the equilibrium lies in favor of the hydrated oxide. The acid dissociation constants (pKa) of tellurous acid determine the speciation of this compound in aqueous solutions at different pH values.

Data Presentation: Acid Dissociation Constants of Tellurous Acid

| Dissociation Step | Equilibrium | pKa at 25°C |

| First | H₂TeO₃ ⇌ H⁺ + HTeO₃⁻ | 2.48 |

| Second | HTeO₃⁻ ⇌ H⁺ + TeO₃²⁻ | 7.70 |

Redox Chemistry

This compound compounds can act as both oxidizing and reducing agents, although their most notable characteristic in biological and chemical systems is their ability to be reduced to elemental tellurium (Te⁰), which is a black, insoluble solid. This reduction is a key feature of this compound toxicity and is utilized in certain microbiological assays.

Data Presentation: Standard Reduction Potential

The standard reduction potential for the reduction of this compound to elemental tellurium in acidic solution is given below.

| Half-Reaction | Standard Reduction Potential (E⁰, V) |

| TeO₃²⁻ + 6H⁺ + 4e⁻ ⇌ Te(s) + 3H₂O | +0.57 |

Solubility of this compound Salts

The solubility of this compound salts varies widely depending on the cation. Most metal tellurites are sparingly soluble in water. This property is crucial for understanding their bioavailability and for developing methods for their synthesis and separation.

Data Presentation: Solubility Product Constants (Ksp) of Metal Tellurites at 25°C

| Compound | Formula | Ksp |

| Silver this compound | Ag₂TeO₃ | 1 x 10⁻¹⁶ |

| Cadmium this compound | CdTeO₃ | Insoluble in water |

| Strontium this compound | SrTeO₃ | Sparingly soluble |

| Barium this compound | BaTeO₃ | Sparingly soluble |

| Lead(II) this compound | PbTeO₃ | Sparingly soluble |

Coordination Chemistry

The this compound ion has a pyramidal structure, similar to selenite (B80905) and sulfite, with C₃v symmetry.[1] The lone pair of electrons on the tellurium atom is stereochemically active, influencing the coordination geometry of its compounds. This compound can act as a ligand, coordinating to metal centers through its oxygen atoms to form a variety of complexes, including discrete molecular species and extended polymeric structures. This coordination behavior is fundamental to the formation of novel inorganic materials with interesting optical and electronic properties.

Thermal Stability

The thermal stability of this compound compounds is variable and depends on the nature of the cation and the presence of water of hydration. Upon heating, hydrated tellurites typically lose water. At higher temperatures, many this compound salts decompose. For example, silver this compound (Ag₂TeO₃) melts congruently at 857 K. The thermal properties of this compound glasses are of particular interest in materials science for applications in optics and photonics. These glasses generally exhibit good thermal stability.

Mandatory Visualizations

This compound-Induced Oxidative Stress Pathway

This compound's toxicity in biological systems is largely attributed to its ability to induce oxidative stress. The following diagram illustrates the key events in this pathway, starting with the entry of this compound into the cell and culminating in cellular damage.

Caption: A simplified signaling pathway of this compound-induced oxidative stress.

Experimental Workflow for Ksp Determination

The solubility product constant (Ksp) of a sparingly soluble this compound salt can be determined through a series of experimental steps. The following workflow outlines a general procedure.

References

An In-depth Technical Guide to the Tellurite Ion: Chemical Formula and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tellurite ion, an oxoanion of tellurium, is a subject of significant interest in various fields of chemistry and materials science. Its unique structural and electronic properties make it a key component in specialty glasses, nonlinear optical materials, and as a reagent in certain organic syntheses. This technical guide provides a comprehensive overview of the chemical formula and structure of the this compound ion, supported by quantitative data, detailed experimental protocols for its characterization, and visual representations of its molecular geometry.

Chemical Formula and Oxidation State

The this compound ion is a polyatomic anion with the chemical formula TeO₃²⁻ [1]. In this ion, tellurium exhibits an oxidation state of +4 . It is the conjugate base of tellurous acid (H₂TeO₃).

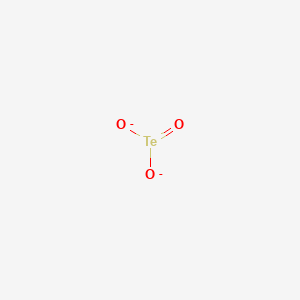

Molecular Structure and Geometry

The this compound ion possesses a trigonal pyramidal geometry, a consequence of the sp³ hybridization of the central tellurium atom. This structure is analogous to that of the selenite (B80905) (SeO₃²⁻) and sulfite (B76179) (SO₃²⁻) ions. The tellurium atom is located at the apex of the pyramid, with the three oxygen atoms forming the triangular base. A lone pair of electrons on the tellurium atom occupies the fourth sp³ hybrid orbital, leading to the pyramidal shape and influencing the ion's reactivity.

Data Presentation: Structural Parameters of the this compound Ion

The structural parameters of the this compound ion have been determined through various experimental techniques, primarily single-crystal X-ray diffraction of its salts. The following table summarizes key quantitative data for the this compound ion in different chemical environments.

| Compound | Te-O Bond Length (Å) | O-Te-O Bond Angle (°) | Experimental Technique |

| Sodium this compound Pentahydrate (Na₂TeO₃·5H₂O) | 1.85 - 1.86 | ~99.5 | Single-Crystal X-ray Diffraction |

| Anhydrous Sodium this compound (Na₂TeO₃) | 1.87 (and 2.9) | - | Single-Crystal X-ray Diffraction |

| Zinc this compound Glasses | 1.92 - 1.97 | - | Neutron Diffraction |

Note: In anhydrous sodium this compound, the tellurium atom is 6-coordinate with three shorter and three longer Te-O distances, resulting in a distorted octahedral geometry[1][2]. In the pentahydrate, discrete pyramidal TeO₃²⁻ anions are present[1][2]. The bond angles in amorphous materials like glasses are not well-defined.

Experimental Protocols

The characterization of the this compound ion's structure relies on sophisticated analytical techniques. Below are detailed methodologies for the synthesis of a this compound salt and its subsequent analysis by single-crystal X-ray diffraction and Raman spectroscopy.

Synthesis of Sodium this compound Pentahydrate

A common method for the preparation of a simple this compound salt is the reaction of tellurium dioxide with a corresponding base in an aqueous solution.

Materials:

-

Tellurium dioxide (TeO₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled water

Procedure:

-

Dissolve a stoichiometric amount of sodium hydroxide in distilled water to create a concentrated solution.

-

Slowly add tellurium dioxide powder to the stirring sodium hydroxide solution. The reaction is exothermic.

-

Continue stirring until all the tellurium dioxide has dissolved, forming a clear solution of sodium this compound.

-

Filter the solution to remove any unreacted impurities.

-

Allow the solution to cool down slowly to room temperature. For crystallization, the solution can be left for slow evaporation at room temperature or cooled further in an ice bath to induce precipitation.

-

Collect the resulting white crystals of sodium this compound pentahydrate by filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

-

Dry the crystals under vacuum or in a desiccator.

Single-Crystal X-ray Diffraction Analysis

This technique provides precise information about the atomic arrangement within a crystal, including bond lengths and angles.

Instrumentation:

-

A four-circle single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

-

Graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å).

-

A low-temperature device (e.g., an Oxford Cryosystems Cryostream) to maintain the crystal at a constant temperature (typically 100-150 K) during data collection to minimize thermal vibrations.

Methodology:

-

Crystal Mounting: A suitable single crystal of a this compound salt (e.g., sodium this compound pentahydrate) with dimensions of approximately 0.1-0.3 mm is selected under a polarizing microscope. The crystal is mounted on a glass fiber or a cryoloop using a small amount of inert oil.

-

Data Collection: The mounted crystal is placed on the goniometer head of the diffractometer. A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system. A full sphere of diffraction data is then collected by rotating the crystal through a series of frames with a typical exposure time of 10-60 seconds per frame.

-

Data Reduction: The raw diffraction data are processed using software such as CrysAlisPro or SAINT. This involves integrating the reflection intensities and applying corrections for Lorentz and polarization effects, as well as absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods with software like SHELXT or SIR. The resulting atomic model is then refined by full-matrix least-squares on F² using software such as SHELXL. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms, if present, are often located from the difference Fourier map and refined isotropically or placed in calculated positions.

Raman Spectroscopy

Raman spectroscopy is a powerful technique for probing the vibrational modes of the this compound ion.

Instrumentation:

-

A Raman spectrometer equipped with a microscope.

-

A laser excitation source (e.g., a 532 nm or 785 nm solid-state laser).

-

A high-resolution grating and a sensitive detector (e.g., a CCD camera).

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound salt is placed on a microscope slide.

-

Data Acquisition: The sample is brought into focus under the microscope. The laser is then focused on a single crystal. The Raman scattered light is collected in a backscattering geometry.

-

Spectral Analysis: The spectrum is recorded over a specific wavenumber range (e.g., 100-1000 cm⁻¹). The positions and relative intensities of the Raman bands are analyzed. For the TeO₃²⁻ ion, characteristic vibrational modes include symmetric and antisymmetric Te-O stretching and O-Te-O bending modes.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the characterization of the this compound ion and its molecular structure.

Caption: Experimental workflow for the synthesis and characterization of the this compound ion.

Caption: Trigonal pyramidal structure of the this compound (TeO₃²⁻) ion.

References

natural occurrence and sources of tellurite minerals

An In-depth Technical Guide to the Natural Occurrence and Sources of Tellurite Minerals

Introduction

Tellurium (Te) is a rare metalloid element of the chalcogen group, exhibiting unique semiconducting properties that make it a critical component in a range of high-tech applications, including solar cells, thermoelectric devices, and metallurgy.[1][2] this compound minerals, which are naturally occurring compounds containing the this compound (TeO₃²⁻) or tellurium dioxide (TeO₂) moiety, represent the oxidized form of tellurium. These minerals are typically formed as secondary alteration products in the oxidation zones of primary telluride ore deposits.[3][4]

This technical guide provides a comprehensive overview of the natural occurrence, geological sources, and associated quantitative data of this compound minerals. It further details the primary experimental protocols used for their identification and characterization. For researchers in drug development and life sciences, a summary of the biological activity and cellular toxicity pathways of this compound is included, given its known antimicrobial properties and pro-oxidative effects.[1][5]

Natural Occurrence and Sources

This compound minerals are rare and are not primary sources for the commercial extraction of tellurium; rather, tellurium is most commonly recovered as a byproduct from the anode slimes generated during the electrolytic refining of copper and lead.[2][5][6] However, the study of this compound minerals is crucial for understanding the geochemical cycle of tellurium and as indicators for primary ore deposits.

2.1 Geological Environments

This compound minerals are predominantly found in two main geological settings:

-

Oxidation Zones of Ore Deposits: This is the most common environment for this compound minerals. They form through the chemical weathering and oxidation of primary telluride minerals (e.g., sylvanite, calaverite, hessite) and other tellurium-bearing sulfides.[3][7][8] These zones are near the Earth's surface where oxygenated groundwater can interact with the primary ore. The insolubility of tellurites compared to sulfates can lead to their enrichment in these weathering zones.[8][9]

-

Hydrothermal Deposits: Tellurium minerals, including tellurites, can form in various hydrothermal systems, from low-temperature epithermal gold-telluride deposits to higher-temperature porphyry copper deposits.[7][10] In these systems, tellurium is transported by hydrothermal fluids and precipitates under specific physicochemical conditions.

2.2 Primary Sources of Tellurium

While this compound minerals themselves are secondary, the primary economic sources of the element tellurium are concentrated in several types of ore deposits:

-

Porphyry Copper Deposits: These are the world's main source of tellurium, where it is recovered from anode slimes.[11][12]

-

Gold-Telluride Deposits: Certain epithermal and orogenic gold deposits are rich in gold-telluride minerals like calaverite (AuTe₂) and sylvanite (AuAgTe₄).[1][10][13] Famous examples include the deposits at Cripple Creek, Colorado, and the Golden Mile in Western Australia.[13]

-

Volcanogenic Massive Sulfide (B99878) (VMS) Deposits: These seafloor deposits can be significant sources of tellurium.[13]

-

Skarn and Other Polymetallic Deposits: Tellurium is also found associated with various copper, lead, zinc, and nickel sulfide ores.[14][15]

Quantitative and Physicochemical Data

The abundance of tellurium in the Earth's crust is extremely low, estimated to be around 1.34 x 10⁻⁹ worldwide.[16] Economically interesting ore deposits typically have tellurium concentrations well above 300 ppm.[17]

**Table 1: Physicochemical Properties of this compound (TeO₂) **

| Property | Value |

| Chemical Formula | TeO₂[4] |

| IMA Symbol | Tlr[4] |

| Crystal System | Orthorhombic[4][18] |

| Mohs Hardness | 2[4][18] |

| Specific Gravity | 5.88 - 5.92 g/cm³[4][18] |

| Luster | Sub-Adamantine[18] |

| Color | Yellow to white[4] |

| Cleavage | Perfect on {010}[18] |

| Ideal Composition | Te: 79.95%, O: 20.05%[3][18] |

Table 2: Tellurium Concentration in Various Ore Types

| Deposit Type | Tellurium Grade (%) |

| Copper-Nickel Ore | 0.0002–0.0006[15] |

| Natural Sulfur Deposits | 0.001–0.02[15] |

| Copper-Bearing Pyrite Ore | 0.001–0.016[15] |

| Copper-Molybdenum Sulfide Deposits | 0.0008–0.005[15] |

| Low-Temperature Tellurium-Gold Deposits | 0.001–0.01[15] |

Table 3: Common Tellurium-Bearing Minerals

| Mineral Group | Mineral Name | Formula |

| Oxides/Tellurites | This compound | TeO₂ [4] |

| Parathis compound | TeO₂ | |

| Emmonsite | Fe₂(TeO₃)₃·2H₂O | |

| Sonoraite | Fe³⁺Te⁴⁺O₃(OH)·H₂O[19] | |

| Mackayite | Fe³⁺Te₂O₅(OH)[20] | |

| Tellurides | Calaverite | AuTe₂ |

| Sylvanite | (Au,Ag)₂Te₄ | |

| Hessite | Ag₂Te | |

| Petzite | Ag₃AuTe₂ | |

| Altaite | PbTe | |

| Coloradoite | HgTe | |

| Rickardite | Cu₃Te₂ | |

| Tellurobismuthite | Bi₂Te₃ |

Experimental Protocols for Identification and Characterization

A multi-technique approach is required for the definitive identification and characterization of this compound minerals.

4.1 Sample Preparation

For microscopic and in-situ analysis, ore samples containing suspected this compound minerals are cut, mounted in epoxy resin, and polished to create a flat, reflective surface. This is standard procedure for reflected light microscopy, SEM-EDS, and electron microprobe analysis.[21] For bulk analysis techniques like XRD or GFAAS, the mineral is carefully separated, if possible, and crushed into a fine, homogeneous powder.

4.2 X-Ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystalline phases present in a sample.

-

Objective: To identify the mineral by its unique crystal structure.

-

Methodology:

-

A powdered sample is prepared and mounted on a low-background sample holder.

-

The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation).[22]

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern, a plot of intensity vs. 2θ, serves as a fingerprint for the crystalline material.

-

The pattern is compared against a database (e.g., the JCPDS-ICDD database) to identify the mineral phases.[2] Amorphous materials will produce a broad "halo" rather than sharp diffraction peaks.[22][23]

-

4.3 Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS)

SEM-EDS provides high-magnification imaging and elemental analysis.[24][25]

-

Objective: To observe the mineral's morphology, texture, and relationship with other minerals, and to determine its semi-quantitative elemental composition.

-

Methodology:

-

A polished section or a carbon-coated sample is placed in the SEM vacuum chamber.

-

A focused beam of high-energy electrons is scanned across the sample surface.

-

Detectors collect secondary electrons and backscattered electrons to form an image. Backscattered electron (BSE) imaging is particularly useful as the image contrast is sensitive to the average atomic number of the phases, making heavier tellurium-bearing minerals appear bright.[25]

-

The electron beam's interaction with the sample also generates characteristic X-rays. The EDS detector measures the energy of these X-rays to identify the elements present.[26]

-

The resulting EDS spectrum provides a semi-quantitative analysis of the elemental composition of the targeted area.

-

4.4 Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and crystal lattices, making it highly effective for identifying this compound minerals.[7][20][27]

-

Objective: To identify this compound minerals and characterize the (TeO₃)²⁻ polyhedra.

-

Methodology:

-

A laser beam of a specific wavelength is focused on the mineral surface.

-

The scattered light is collected and passed through a spectrometer.

-

The Raman spectrum is a plot of the intensity of the scattered light versus the energy shift (in wavenumbers, cm⁻¹) from the incident laser line.

-

The positions and relative intensities of the Raman bands are characteristic of the mineral's structure. For tellurites, key bands are assigned to the symmetric and antisymmetric stretching modes and bending modes of the Te-O bonds. For example, in the mineral rodalquilarite, bands at 726-780 cm⁻¹ are assigned to symmetric stretching modes of the (TeO₃)²⁻ ion.[7]

-

4.5 Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS)

GFAAS is an analytical technique used to determine the concentration of tellurium (and other elements) in a sample with very high sensitivity (down to ~0.01 µg/g).[28]

-

Objective: To precisely quantify the tellurium content in ores, concentrates, or other materials.

-

Methodology (based on Donaldson & Leaver, 1990): [28]

-

Sample Decomposition: The sample is digested using a mixture of strong acids, and arsenic is volatilized and removed.

-

Separation: Tellurium is separated from interfering elements. This can involve co-precipitation with hydrous ferric oxide from an ammoniacal medium.

-

Solvent Extraction: The tellurium is further purified by solvent extraction of its xanthate complex into cyclohexane (B81311) from a hydrochloric acid medium.

-

Stripping: Tellurium is stripped from the organic phase into a nitric acid solution.

-

Quantification: The final solution is injected into a graphite furnace. The furnace is heated in stages to dry, char, and finally atomize the sample. A light beam at a wavelength specific to tellurium (214.3 nm) is passed through the furnace. The amount of light absorbed by the atomized tellurium is proportional to its concentration. Nickel is often added as a matrix modifier to stabilize the tellurium during heating.

-

Visualized Workflows and Pathways

The following diagrams illustrate key workflows for the extraction and analysis of this compound and a known biological pathway for this compound toxicity.

Biological Significance and Toxicity

While tellurium has no known essential biological function, its compounds, particularly the this compound oxyanion, are highly toxic to most organisms, including bacteria, fungi, and mammalian cells.[1][5][11] This toxicity has been exploited historically in microbiology, where potassium this compound is used as a selective agent in culture media to isolate this compound-resistant pathogens like Shiga toxin-producing E. coli.[29]

The primary mechanism of this compound toxicity is the induction of severe oxidative stress.[29] Inside the cell, this compound is reduced by cellular reductants, such as glutathione (B108866) and NAD(P)H-dependent enzymes.[13][30] This process generates a significant flux of reactive oxygen species (ROS), particularly superoxide radicals (O₂⁻).[13] The resulting oxidative stress leads to widespread cellular damage, including:

-

Lipid peroxidation: Damage to cell membranes.[13]

-

Protein carbonylation: Irreversible damage to proteins.[13][31]

-

DNA damage: Can lead to mutations or cell death.[14]

-

Enzyme inactivation: Particularly damaging to enzymes with redox-sensitive iron-sulfur clusters.[13]

In mammalian cells, this compound exposure has been shown to induce phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the integrated stress response that leads to a shutdown of protein synthesis and the formation of stress granules.[14] The potent biological activity of tellurium compounds suggests they may have potential for the development of novel therapeutic agents, such as antioxidants or enzyme inhibitors, provided their toxicity can be controlled.[1][32]

References

- 1. mdpi.com [mdpi.com]

- 2. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 3. This compound Mineral Data [webmineral.com]

- 4. This compound (mineral) - Wikipedia [en.wikipedia.org]

- 5. scielo.br [scielo.br]

- 6. mdpi.com [mdpi.com]

- 7. Raman spectroscopic study of the this compound mineral: rodalquilarite H3Fe2(3+)(Te4+O3)4Cl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tellurium, a guide to mineral deposits: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. This compound: history, oxidative stress, and molecular mechanisms of resistance. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. A glimpse on biological activities of tellurium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. usgs.gov [usgs.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound Promotes Stress Granules and Nuclear SG-Like Assembly in Response to Oxidative Stress and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Energy and tellurium deposits [aimspress.com]

- 16. hspublishing.org [hspublishing.org]

- 17. geoinfo.nmt.edu [geoinfo.nmt.edu]

- 18. mindat.org [mindat.org]

- 19. mindat.org [mindat.org]

- 20. Raman spectroscopic study of the this compound minerals: mackayite and quetzalcoatlite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Identification of Tellurides [minsocam.org]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. youtube.com [youtube.com]

- 26. EDAX Interactive Periodic Table of Elements - Tellurium [edax.com]

- 27. Raman spectroscopic study of the this compound minerals: rajite and denningite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Determination of tellurium in ores, concentrates and related materials by graphite-furnace atomic-absorption spectrometry after separations by iron collection and xanthate extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. scielo.br [scielo.br]

- 30. Research Collection | ETH Library [research-collection.ethz.ch]

- 31. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 32. redalyc.org [redalyc.org]

The Dual Nature of Tellurium: From Potent Toxin to Promising Therapeutic

A Technical Guide on the Biological Roles of Tellurium and Tellurite for Researchers, Scientists, and Drug Development Professionals

Abstract

Tellurium, a rare metalloid, and its oxyanion, this compound (TeO₃²⁻), have long been recognized for their potent antimicrobial properties. Historically used in medicine before the advent of modern antibiotics, their significant toxicity has limited their therapeutic application. However, with the rise of multidrug-resistant pathogens, there is a renewed interest in understanding the intricate biological interactions of these compounds. This technical guide provides an in-depth exploration of the multifaceted roles of tellurium and this compound, detailing their mechanisms of toxicity, the strategies microorganisms employ to resist their effects, and the emerging potential of tellurium-based compounds, particularly nanoparticles, in medicine. This document synthesizes current knowledge, presents quantitative data in structured formats, outlines key experimental methodologies, and illustrates complex biological pathways to serve as a comprehensive resource for the scientific and drug development communities.

Introduction: The Enigmatic Element

Tellurium (Te) is a metalloid belonging to the chalcogen group, sharing chemical similarities with selenium and sulfur. Despite its rarity in the Earth's crust, its industrial applications in electronics, solar panels, and alloys are expanding, leading to increased environmental exposure.[1][2][3] While tellurium has no known essential biological function in humans, certain fungi can incorporate it into amino acids like tellurocysteine and telluromethionine.[4] The primary forms of biological relevance are its soluble and highly toxic oxyanions: this compound (TeO₃²⁻) and tellurate (B1236183) (TeO₄²⁻).[2][5]

This compound, in particular, exhibits extreme toxicity to most microorganisms, with inhibitory concentrations as low as 1 µg/mL, a potency significantly greater than many other heavy metals.[6] This high toxicity, first noted by Alexander Fleming, led to its early use as an antimicrobial agent for treating conditions like syphilis, tuberculosis, and skin infections.[1] However, the narrow margin between therapeutic and toxic doses curtailed its widespread use.[5] This guide delves into the molecular underpinnings of this compound's biological impact, from its detrimental effects on cellular machinery to the clever defense mechanisms evolved by bacteria, and finally to its modern reimagining as a nanomedical tool.

Mechanisms of this compound Toxicity

The potent toxicity of this compound stems from its multifaceted assault on cellular integrity. The primary mechanisms can be categorized as the induction of oxidative stress, disruption of metabolic processes, and interference with macromolecular function.

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress

A central tenet of this compound toxicity is its ability to induce severe oxidative stress.[7][8] The reduction of this compound (Te⁴⁺) to its less toxic elemental form, metallic tellurium (Te⁰), a process carried out by many bacteria, is paradoxically a major source of this stress.[6][7] This reduction process generates superoxide (B77818) radicals (O₂⁻) as a byproduct.[7]

The cascade of oxidative damage includes:

-

Lipid Peroxidation: Superoxide radicals can attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation. This compromises membrane integrity and function.[2][7]

-

Protein Damage: ROS can directly oxidize amino acid residues, leading to the formation of carbonyl groups on proteins.[7] This can inactivate enzymes and disrupt protein structure and function.

-

DNA Damage: While less directly emphasized in the initial search, ROS are well-known to cause damage to DNA, leading to mutations and potentially cell death.[9][10]

The cell's antioxidant defense systems are often overwhelmed. This compound exposure has been shown to increase the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase in an attempt to mitigate the damage.[6][7]

Thiol Depletion and Disruption of Redox Homeostasis

This compound is a strong oxidizing agent that readily reacts with cellular thiols (RSH), which are crucial for maintaining the cell's redox balance.[6][11]

-

Glutathione (B108866) (GSH) Depletion: The most significant target is glutathione, a major cellular antioxidant.[6][11][12] this compound oxidizes reduced glutathione (GSH) to glutathione disulfide (GSSG), depleting the cell's primary defense against oxidative damage.[6][11] This interaction is believed to be a key initial event in this compound toxicity.[11][12]

-

Enzyme Inactivation: Many enzymes rely on cysteine residues with free thiol groups for their catalytic activity. This compound can directly oxidize these thiols, leading to enzyme inactivation. This includes critical enzymes in metabolic pathways and those involved in the antioxidant response itself, such as glutathione reductase.[13]

Disruption of Cellular Homeostasis

Recent studies have revealed that this compound's toxicity extends beyond oxidative stress, directly impacting fundamental cellular homeostasis.

-

Intracellular Acidification: Upon entering the cell, this compound can cause a rapid drop in intracellular pH. In Escherichia coli, exposure to this compound at its minimal inhibitory concentration (MIC) caused the pH to fall from 7.5 to 6.3 within three hours.[14][15]

-

Magnesium Imbalance: this compound induces a significant and rapid decrease in cellular magnesium (Mg²⁺) levels.[14][15] This is achieved by both enhancing the efflux and reducing the influx of Mg²⁺.[15] The disruption of Mg²⁺ homeostasis has profound consequences, as magnesium is an essential cofactor for ribosomes and numerous enzymes. This leads to impaired ribosome assembly, hindered protein synthesis, and widespread metabolic disruption.[14][15]

-

Heme Biosynthesis Interference: At higher concentrations, this compound has been shown to disrupt the heme biosynthesis pathway in E. coli.[14] This leads to the accumulation of the toxic intermediate protoporphyrin IX and compromises cellular respiration.[13][14]

Microbial Resistance to this compound

The intense selective pressure exerted by this compound has driven the evolution of diverse resistance mechanisms in bacteria. These strategies are often encoded by specific genetic determinants, such as the ter operon, which can be located on chromosomes or plasmids.[6][16] It is important to note that this compound reduction is not synonymous with resistance; many sensitive organisms can still reduce the oxyanion.[6]

Enzymatic Reduction to Elemental Tellurium

A common feature among both resistant and sensitive bacteria is the ability to reduce toxic, soluble TeO₃²⁻ to non-toxic, insoluble elemental tellurium (Te⁰), which is then sequestered as black metallic deposits within the cell.[6][7][17] While this detoxification pathway is a key part of resistance, the specific enzymes involved can vary. Several NAD(P)H-dependent enzymes and reductases, including nitrate (B79036) reductases, have been implicated in this process.[13][18][19]

Efflux Pumps

Some resistance mechanisms are thought to involve the active extrusion of the this compound oxyanion from the cell, preventing it from reaching toxic intracellular concentrations. The tehA and tehB genes in E. coli, for example, encode membrane proteins that function as an efflux pump, conferring resistance not only to this compound but also to various other disinfectants and antiseptics.[6]

Enzymatic Detoxification and Volatilization

Bacteria can also detoxify tellurium compounds through methylation. Specific methyltransferases can convert this compound into volatile compounds like dimethyl telluride ((CH₃)₂Te).[2][4][6] This gaseous product can then be easily eliminated from the cell, providing an effective detoxification route.[2][6]

Protection of Cellular Thiols

Plasmid-borne this compound resistance determinants, such as those from the kilA and ter gene clusters, have been shown to protect the cellular glutathione pool from oxidation.[11][12] These systems can prevent the loss of reduced glutathione by as much as 60% during this compound exposure, which is likely a cornerstone of their resistance mechanism.[11]

Upregulation of Stress Response Pathways

Exposure to this compound triggers a general stress response in bacteria. This involves the upregulation of genes associated with oxidative stress defense (e.g., sodA, sodB, soxS), heat shock proteins (e.g., ibpA), and metabolic pathways that help restore the cell's reducing power (e.g., the pentose (B10789219) phosphate (B84403) pathway).[6][7]

Quantitative Data on this compound's Biological Effects

The following tables summarize key quantitative data from the literature regarding the toxicity and microbial resistance to this compound.

Table 1: Minimal Inhibitory Concentrations (MIC) of this compound against Bacteria

| Organism | Condition | Medium | MIC (µg/mL) | Reference |

| Escherichia coli | Aerobic | - | ~1 | [6] |

| Escherichia coli BW25113 | Aerobic | LB or M9 | ~1 | [20] |

| Escherichia coli BW25113 | Anaerobic | LB | 10 | [20] |

| Escherichia coli BW25113 | Anaerobic | M9 | 89 - 120 | [20] |

| ter-positive E. coli strains | Aerobic | - | 16 - 256 | [16] |

Table 2: Cytotoxicity of Tellurium Nanoparticles (TeNPs)

| Cell Line | Cell Type | IC₅₀ (µg/mL) after 48h | Reference |

| 4T1 | Mouse Breast Cancer | 7.41 | [21] |

| EJ138 | Human Bladder Carcinoma | 29.60 | [21] |

| CHO | Chinese Hamster Ovary (Non-cancerous) | 50.53 | [21] |

Experimental Protocols

This section provides an overview of key methodologies used to study the biological effects of this compound.

Determination of Minimal Inhibitory Concentration (MIC)

The MIC of this compound is a fundamental measure of its antimicrobial activity.

Protocol: Broth Microdilution Method

-

Preparation of this compound Stock: Prepare a sterile, high-concentration stock solution of potassium this compound (K₂TeO₃) in deionized water and filter-sterilize.

-

Bacterial Inoculum: Culture the bacterial strain of interest overnight in an appropriate growth medium (e.g., Luria-Bertani broth or M9 minimal medium). Dilute the overnight culture to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the chosen growth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control well (bacteria, no this compound) and a negative control well (medium, no bacteria).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). For anaerobic conditions, incubation should be performed in an anaerobic chamber.[20]

-

Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[20][22]

This compound Reduction Assay

This assay is used to qualitatively or quantitatively assess the ability of microorganisms to reduce this compound to elemental tellurium.

Protocol: Spectrophotometric Quantification

-

Cell Culture: Grow the bacterial culture to a specific optical density (e.g., OD₆₀₀ of 0.5).[20]

-

This compound Exposure: Add a known concentration of potassium this compound to the culture.

-

Incubation: Incubate for a defined period under desired conditions (aerobic or anaerobic).

-

Sample Preparation: Centrifuge the culture to pellet the cells. The supernatant contains unreduced this compound.

-

Reduction of Supernatant: Take an aliquot of the supernatant. Add a strong reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to reduce the remaining this compound to a colloidal suspension of elemental tellurium (Te⁰).[23]

-

Spectrophotometry: Measure the absorbance (or light scattering) of the resulting Te⁰ suspension at a wavelength of 500 nm or 320 nm.[23]

-

Quantification: Compare the absorbance to a standard curve prepared with known concentrations of this compound to determine the amount of unreduced this compound remaining in the supernatant. The amount of reduced this compound can be calculated by subtraction from the initial concentration.

Protocol: In Vitro Enzymatic Assay

-

Enzyme Preparation: Use a purified enzyme (e.g., nitrate reductase) or a cell-free crude extract.[19]

-

Reaction Mixture: Prepare an anaerobic reaction mixture in a cuvette containing a buffer (e.g., 50 mM Tris-HCl, pH 7), an electron donor (e.g., 0.5 mM reduced benzyl (B1604629) viologen), and the enzyme preparation.[19]

-

Initiate Reaction: Add a known concentration of potassium this compound to the cuvette to start the reaction.

-

Monitor Activity: Spectrophotometrically monitor the oxidation of the electron donor (e.g., the decrease in absorbance at 600 nm for benzyl viologen) over time.[19] The rate of oxidation is proportional to the this compound reductase activity of the enzyme.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Fluorescent probes are commonly used to detect the intracellular generation of ROS.

Protocol: Using 2',7'-Dichlorodihydrofluorescein Diacetate (H₂DCFDA)

-

Cell Culture and Exposure: Grow bacteria to mid-log phase and expose them to a sub-lethal concentration of this compound for a specified time (e.g., 30 minutes).[7]

-

Cell Preparation: Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., phosphate-buffered saline), and resuspend them.

-

Probe Loading: Add H₂DCFDA to the cell suspension. This non-fluorescent probe is cell-permeable and is deacetylated by intracellular esterases to H₂DCF.

-

ROS Detection: In the presence of ROS (like H₂O₂ and hydroxyl radicals), H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or a fluorescence microscope at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[7] An increase in fluorescence intensity in this compound-treated cells compared to untreated controls indicates an increase in intracellular ROS.[7]

Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability, particularly for eukaryotic cells exposed to potentially toxic compounds like tellurium nanoparticles.

Protocol: For Adherent Cell Lines

-

Cell Seeding: Seed cells (e.g., 2 x 10⁴ cells per well) in a 96-well plate and allow them to adhere overnight.[21][24]

-

Treatment: Remove the growth medium and add fresh medium containing various concentrations of the test compound (e.g., TeNPs). Incubate for a desired period (e.g., 48 hours).[21][24]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

-

Formazan Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[21]

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes described in this guide.

Caption: The multifaceted mechanism of this compound toxicity in bacteria.

Caption: Key strategies of bacterial resistance to this compound toxicity.

Caption: Experimental workflow for the MTT cell viability assay.

Future Directions and Therapeutic Potential

The historical view of tellurium compounds as mere toxins is evolving. A deeper understanding of their interactions with biological systems is paving the way for novel therapeutic strategies.

Tellurium Nanoparticles (TeNPs)

The development of nano-tellurium has been a significant breakthrough, offering a way to harness its antimicrobial and anticancer properties while potentially reducing its systemic toxicity.[5][9]

-

Antimicrobial Agents: TeNPs have demonstrated potent, broad-spectrum antibacterial activity, even against multidrug-resistant strains.[9][10] Their mechanisms of action are multifaceted, including ROS generation, membrane disruption, and inhibition of microbial enzymes.[9][10] They can also disrupt and prevent biofilm formation, a key factor in chronic infections.[9]

-

Anticancer Therapy: TeNPs have shown selective cytotoxicity towards cancer cells over normal cells.[21] Studies in animal models have demonstrated their ability to inhibit tumor growth and prolong survival.[21][24] Their unique physicochemical properties also make them candidates for photothermal and photodynamic cancer therapies.[25]

-

Synergistic Effects: Combining trace amounts of this compound or TeNPs with conventional antibiotics has been shown to synergistically enhance their efficacy, potentially rescuing the activity of drugs that have lost effectiveness due to resistance.[10][14][15]

Enzyme Inhibitors and Redox Modulators

The chemical similarity between tellurium and sulfur allows for the design of tellurium-containing molecules that can act as inhibitors for specific enzymes, particularly those with critical cysteine residues.[26][27] This opens avenues for developing novel drugs that target essential microbial or cancer-related enzymes.

Conclusion

Tellurium and this compound possess a powerful and complex biological activity profile. Their ability to induce overwhelming oxidative stress and disrupt fundamental cellular homeostasis makes them potent toxins. Yet, it is these very properties, when controlled and targeted, that give them immense therapeutic potential. The study of microbial resistance has not only illuminated cellular defense mechanisms but has also provided clues for detoxification and bioremediation. The emergence of tellurium nanoparticles represents a paradigm shift, offering a platform to develop next-generation antimicrobial and anticancer agents. For researchers and drug developers, a thorough understanding of the fundamental biochemistry and toxicology of tellurium is paramount to unlocking its potential and safely translating it from an environmental toxin into a valuable medical tool in the fight against disease.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Tellurium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 4. Tellurium - Wikipedia [en.wikipedia.org]

- 5. Tellurium and Nano-Tellurium: Medicine or Poison? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Bacterial Toxicity of Potassium this compound: Unveiling an Ancient Enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tellurium nanoparticles as antimicrobial agents for multi-drug-resistant infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tellurium nanoparticles as antimicrobial agents for multi-drug-resistant infections - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Glutathione is a target in this compound toxicity and is protected by this compound resistance determinants in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Anaerobic RSH-dependent this compound reduction contributes to Escherichia coli tolerance against this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The antibacterial effect of this compound is achieved through intracellular acidification and magnesium disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Frontiers | Diversity of the this compound Resistance Gene Operon in Escherichia coli [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Potential of this compound resistance in heterotrophic bacteria from mining environments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. mdpi.com [mdpi.com]

- 21. mejc.sums.ac.ir [mejc.sums.ac.ir]

- 22. researchgate.net [researchgate.net]

- 23. Simple, Fast, and Sensitive Method for Quantification of this compound in Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Cytotoxicity of Tellurium Nanoparticles on Different Cell Lines and Their in vivo Anticancer Effects in an Animal Model [mejc.sums.ac.ir]

- 25. Advances of bioactive tellurium nanomaterials in anti-cancer phototherapy - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00318J [pubs.rsc.org]

- 26. Tellurium: an element with great biological potency and potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. redalyc.org [redalyc.org]

The Core Mechanisms of Tellurite Toxicity in Prokaryotic Cells: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the potent antimicrobial activity of tellurite (TeO₃²⁻) against prokaryotic cells. Synthesizing current research, this document is intended for researchers, scientists, and drug development professionals exploring novel antimicrobial strategies and understanding bacterial stress responses.

Executive Summary

Potassium this compound (K₂TeO₃) is a highly toxic oxyanion that inhibits bacterial growth at concentrations as low as 1 µg/mL (~4 µM), a potency approximately 100 times greater than many other toxic metals.[1][2] Its cytotoxicity is multifaceted, primarily stemming from the induction of severe oxidative stress. However, recent findings have unveiled additional, oxygen-independent mechanisms, including direct enzyme inhibition, disruption of central metabolism, and perturbation of ion homeostasis. This guide details these core toxicity pathways, presents quantitative data on this compound's effects, outlines key experimental protocols, and provides visual models of the underlying cellular processes.

Primary Toxicity Mechanism: Overwhelming Oxidative Stress

The most widely documented mechanism of this compound toxicity under aerobic conditions is the generation of Reactive Oxygen Species (ROS).[3][4] Intracellular reduction of this compound to its less toxic elemental form (Te⁰), which manifests as black precipitates, is a key source of this oxidative stress.[5][6]

This process is initiated by cellular reductants, including:

The reduction of TeO₃²⁻ generates superoxide (B77818) radicals (O₂⁻), which are then converted to other ROS like hydrogen peroxide (H₂O₂) and hydroxyl radicals (OH*).[5][6] This cascade of ROS inflicts widespread cellular damage:

-

Protein Oxidation: ROS can lead to the carbonylation of proteins, altering their structure and function.[1][6]

-

Lipid Peroxidation: The cell membrane is a prime target, with ROS initiating peroxidation of membrane lipids, compromising membrane integrity.[5][6]

-

DNA Damage: Hydroxyl radicals, in particular, can cause significant damage to DNA.[5][8]

-

Damage to [Fe-S] Clusters: Superoxide anions are particularly damaging to iron-sulfur clusters within enzymes, leading to their inactivation.[2][5] Key metabolic enzymes like aconitase and fumarase are highly susceptible.[2][5]

The cell attempts to counteract this assault by upregulating stress response regulons like SoxRS and OxyR, which control the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[5][9]

ROS-Independent Toxicity Mechanisms

While oxidative stress is a primary driver of toxicity, especially in aerobic environments, this compound's potency under anaerobic conditions points to additional mechanisms.[1][4] E. coli can exhibit up to 100-fold increased tolerance in anaerobic minimal media, yet toxicity persists.[1][2]

Disruption of Ion Homeostasis and Metabolism

Recent research has illuminated a novel mechanism involving the disruption of cellular pH and magnesium (Mg²⁺) homeostasis.[10]

-

Intracellular Acidification: this compound entry into the cell is coupled with the import of excess protons, leading to a rapid drop in intracellular pH. For instance, in E. coli exposed to its Minimal Inhibitory Concentration (MIC) of this compound (0.5 µg/ml), the pH can decrease from 7.5 to 6.3 within three hours.[10]

-

Magnesium Depletion: this compound induces a dramatic decrease in cellular magnesium levels (a 31%–73% reduction) by enhancing its efflux and reducing its influx.[10]

Magnesium is a critical cofactor for numerous enzymes and is essential for ribosome stability and protein synthesis.[10] Its depletion severely hinders ribosome assembly, retards protein synthesis, and broadly disturbs cellular metabolism.[10]

Direct Enzyme Inhibition and Metabolic Perturbation

This compound directly impacts central metabolic pathways, extending beyond the ROS-mediated damage to enzymes.[11]

-

Glycolysis and Pentose (B10789219) Phosphate Pathway: In E. coli, this compound exposure alters the expression and activity of key glycolytic enzymes. While glucose consumption increases, the activity of regulatory enzymes like phosphofructokinase and pyruvate (B1213749) kinase decreases.[11] This suggests a metabolic shift, potentially redirecting carbon flux towards the pentose phosphate pathway to regenerate NADPH, which is crucial for the antioxidant response.[11]

-

Amino Acid and Nucleotide Metabolism: Under both aerobic and anaerobic conditions, this compound perturbs amino acid and nucleotide metabolism, creating imbalances that impair protein synthesis.[1][2]

-

Thiol Depletion: this compound's high oxidizing ability leads to the depletion of crucial thiol groups in enzymes and proteins, leading to their inactivation.[12] This includes the erroneous incorporation of tellurocysteine and telluromethionine (B1249824) into proteins, resulting in non-functional or inactive proteins.[12]

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound toxicity in Escherichia coli, a model prokaryote.

Table 1: this compound Toxicity Thresholds in E. coli

| Condition | Medium | Metric | Concentration (µg/mL) | Reference(s) |

|---|---|---|---|---|

| Aerobic | LB or M9 | MIC | ~1.0 | [1] |

| Anaerobic | LB | MIC | ~10.0 | [1] |

| Anaerobic | M9 | MIC | ~89 - 120 | [1] |

| Aerobic | M9 | MBC₅₀ | ~5.0 | [1] |

| Anaerobic | M9 | MBC₅₀ | ~20.0 | [1] |

MIC: Minimum Inhibitory Concentration; MBC₅₀: Minimum Bactericidal Concentration to kill 50% of cells.

Table 2: Effect of this compound on Cellular Components in E. coli

| Parameter | This compound Concentration | Exposure Time | Observation | Reference(s) |

|---|---|---|---|---|

| Intracellular pH | 0.5 µg/mL (MIC) | 3 hours | Decrease from pH 7.5 to 6.3 | [10] |

| Total Intracellular Mg²⁺ | 0.5 µg/mL | 3 hours | 31% reduction | [10] |

| Total Intracellular Mg²⁺ | 1.0 µg/mL | 3 hours | 66% reduction | [10] |

| Total Intracellular Mg²⁺ | 1.5 µg/mL | 3 hours | 73% reduction | [10] |

| Aconitase Activity | 0.5 µg/mL | 30 min | Significant decrease | [6] |

| Malate Dehydrogenase Activity | 0.5 µg/mL | 30 min | No significant change |[6] |

Key Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of this compound that prevents visible growth of a bacterial culture.

-

Preparation: Prepare a stock solution of potassium this compound (K₂TeO₃). Prepare serial two-fold dilutions of the this compound stock solution in appropriate growth medium (e.g., Luria-Bertani broth or M9 minimal medium) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., E. coli at ~5 x 10⁵ CFU/mL). Include a positive control well (bacteria, no this compound) and a negative control well (medium, no bacteria).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours, with shaking for aerobic conditions or in an anaerobic chamber for anaerobic conditions).

-

Analysis: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.[1][13]

Protocol: Assay for Intracellular ROS Production

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) to measure general oxidative stress.

-

Cell Preparation: Grow a bacterial culture to mid-log phase (e.g., OD₆₀₀ of 0.5). Harvest cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS.

-

Probe Loading: Add H₂DCFDA to the cell suspension to a final concentration of 10 µM. Incubate in the dark for 30 minutes to allow the probe to enter the cells and be deacetylated.

-

This compound Exposure: Expose the cells to various sub-lethal concentrations of K₂TeO₃.

-

Measurement: Measure the fluorescence intensity at regular intervals using a fluorometer or fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. An increase in fluorescence indicates the oxidation of the probe by intracellular ROS.[6]

Protocol: Quantification of this compound in Culture Media (NaBH₄ Method)

This is a simple spectrophotometric method for determining this compound concentration in liquid samples.[14][15]

-

Sample Preparation: Collect aliquots of bacterial culture supernatant by centrifugation.

-

Reduction Reaction: To 1 mL of supernatant, add a solution of sodium borohydride (B1222165) (NaBH₄) to a final concentration of ~3.5 mM. The reaction reduces TeO₃²⁻ to a colloidal suspension of elemental tellurium (Te⁰), which appears as a black precipitate.

-

Incubation: Incubate the reaction at 60°C for 10 minutes. Allow to cool to room temperature for 5 minutes.

-

Measurement: Measure the optical density (absorbance) of the suspension at 500 nm (for LB medium) or 320 nm (for M9 medium) using a spectrophotometer.[14][16]

-

Quantification: Compare the absorbance to a standard curve prepared with known concentrations of K₂TeO₃ in the same medium. The method is linear over a broad range of concentrations (e.g., 1 to 200 µg/mL).[14][15]

Conclusion and Future Directions

The toxicity of this compound in prokaryotes is a complex process driven by a combination of overwhelming oxidative stress and targeted disruption of fundamental cellular processes like metabolism and ion homeostasis. While ROS generation is the dominant mechanism in the presence of oxygen, the impacts on magnesium levels and central metabolism highlight the multifaceted nature of its antimicrobial action. This dual-pronged attack makes this compound a potent bactericidal agent and an important subject for the study of microbial stress responses.

Future research should focus on elucidating the precise protein targets of this compound, exploring the synergy between this compound and conventional antibiotics, and further investigating the mechanisms of membrane remodeling observed under anaerobic stress. A deeper understanding of these mechanisms could pave the way for novel therapeutic strategies that exploit these fundamental bacterial vulnerabilities.

References

- 1. mdpi.com [mdpi.com]

- 2. Characterization of this compound Toxicity to Escherichia coli Under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of this compound Toxicity to Escherichia coli Under Aerobic and Anaerobic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Bacterial Toxicity of Potassium this compound: Unveiling an Ancient Enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Promotes Stress Granules and Nuclear SG-Like Assembly in Response to Oxidative Stress and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. The antibacterial effect of this compound is achieved through intracellular acidification and magnesium disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of this compound-mediated oxidative stress on the Escherichia coli glycolytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tellurium: A Rare Element with Influence on Prokaryotic and Eukaryotic Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of the this compound-Resistance Properties and Identification of the Core Function Genes for this compound Resistance in Pseudomonas citronellolis SJTE-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simple, Fast, and Sensitive Method for Quantification of this compound in Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

Tellurite-Induced Oxidative Stress in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metalloid tellurite is a potent antimicrobial agent, exerting significant toxicity toward a broad spectrum of bacteria even at low concentrations.[1][2] A primary mechanism underpinning this toxicity is the induction of severe oxidative stress.[3][4] This technical guide provides an in-depth examination of the molecular basis of this compound-induced oxidative stress in bacteria. It details the generation of reactive oxygen species (ROS), the subsequent damage to cellular macromolecules, and the intricate bacterial response pathways. This document summarizes key quantitative data, outlines detailed experimental protocols for studying these phenomena, and presents visual diagrams of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

The Core Mechanism: Intracellular Generation of Reactive Oxygen Species

This compound (TeO₃²⁻) toxicity is fundamentally linked to its ability to enter the bacterial cell and trigger the production of ROS.[3] While the precise mechanisms of this compound uptake are still being fully elucidated, it is believed to enter through phosphate (B84403) transport systems.[1] Once inside the cytoplasm, this compound is reduced to its less toxic elemental form, tellurium (Te⁰), which manifests as black deposits within the cell.[1] This reduction process is a key source of oxidative stress.

Several cellular components, including NADH-dependent enzymes and thiol-containing molecules like glutathione (B108866), are thought to participate in the reduction of this compound.[1][4] This enzymatic and chemical reduction of this compound generates superoxide (B77818) radicals (O₂⁻) as a primary ROS.[3] The accumulation of superoxide and its derivatives, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), overwhelms the bacterial antioxidant defense systems, leading to widespread cellular damage.[1][3]

Cellular Damage Resulting from this compound-Induced Oxidative Stress

The excessive production of ROS initiated by this compound exposure leads to significant damage to various cellular macromolecules, compromising essential biological functions.

Protein Oxidation: Carbonylation and Enzyme Inactivation

Proteins are major targets of ROS, leading to their oxidative modification. A common indicator of this damage is the formation of carbonyl groups on amino acid side chains.[3] this compound exposure has been shown to significantly increase the protein carbonyl content in bacteria such as Escherichia coli.[3] This oxidative damage can lead to the inactivation of enzymes, particularly those with iron-sulfur [Fe-S] clusters, which are highly susceptible to superoxide.[1][3] Enzymes like aconitase and fumarase, which are critical for the tricarboxylic acid (TCA) cycle, are notable targets.[3][5] The inactivation of these metabolic enzymes disrupts central carbon metabolism and cellular respiration.[5][6]

Lipid Peroxidation: Compromising Membrane Integrity

The polyunsaturated fatty acids in bacterial cell membranes are also vulnerable to ROS-mediated damage, a process known as lipid peroxidation.[3] This process can be monitored by measuring the formation of thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid peroxidation.[3] this compound treatment has been demonstrated to increase TBARS levels in E. coli, indicating damage to the cell membrane.[3] This can alter membrane fluidity and permeability, disrupting essential functions such as transport and energy generation.[5]

DNA Damage

While direct evidence is more extensively documented in eukaryotic cells, the generation of highly reactive hydroxyl radicals through Fenton and Haber-Weiss reactions, fueled by the release of iron from damaged [Fe-S] clusters, can also lead to DNA damage in bacteria.[1][7] This can result in mutations and, ultimately, cell death.

Bacterial Response and Resistance to this compound-Induced Oxidative Stress

Bacteria have evolved sophisticated regulatory networks and enzymatic defenses to counteract oxidative stress. Upon exposure to this compound, these systems are activated in an attempt to mitigate the damaging effects of ROS.

Upregulation of Antioxidant Enzymes

A primary response to the surge in intracellular ROS is the increased expression and activity of antioxidant enzymes.[3] Superoxide dismutases (SODs), encoded by genes like sodA and sodB, catalyze the dismutation of superoxide into oxygen and hydrogen peroxide.[3] Catalases, such as KatG, then detoxify the hydrogen peroxide by converting it to water and oxygen.[3] Studies have shown a significant increase in SOD activity in E. coli exposed to this compound.[3]

Activation of Stress Response Regulons

The presence of this compound and the consequent oxidative stress trigger the activation of global stress response regulons. The SoxRS regulon, which responds specifically to superoxide stress, is induced by this compound.[1][3] This leads to the increased transcription of a battery of genes involved in mitigating oxidative damage, including sodA.[3] The heat shock response, mediated by chaperones like IbpA, has also been shown to be induced by this compound, suggesting a role in managing damaged proteins.[3]

Metabolic Adjustments

Bacteria may also undergo metabolic shifts to cope with this compound-induced stress. For instance, in E. coli, exposure to this compound can lead to alterations in the glycolytic pathway, potentially to increase the production of NADPH via the pentose (B10789219) phosphate pathway.[8][9] NADPH is crucial for regenerating reduced glutathione and for the activity of other antioxidant enzymes.

This compound Resistance Genes

Some bacteria harbor specific this compound resistance (ter) gene clusters, which can be located on plasmids or the chromosome.[10][11] These genes are thought to contribute to the detoxification of ROS and enhance survival in the presence of this compound.[10][11] The presence of a complete ter gene cluster has been shown to significantly increase the survival rate of E. coli under this compound-induced oxidative stress.[10]

Quantitative Data on this compound-Induced Oxidative Stress

The following tables summarize key quantitative findings from studies on this compound-induced oxidative stress in E. coli.

Table 1: Biomarkers of Oxidative Damage in E. coli Exposed to this compound

| Biomarker | Treatment Condition | Fold Increase/Decrease vs. Control | Reference |

| Protein Carbonyl Content | 0.5 µg/ml K₂TeO₃ for 30 min | ~4-fold increase | [3] |

| Thiobarbituric Acid Reactive Substances (TBARS) | 0.5 µg/ml K₂TeO₃ for 30 min | Significant increase | [3] |

Table 2: Enzymatic Activity in E. coli Exposed to this compound

| Enzyme | Treatment Condition | Change in Activity | Reference |

| Aconitase | 0.5 µg/ml K₂TeO₃ for 30 min | Significant decrease | [3] |

| Superoxide Dismutase (SOD) | 0.5 µg/ml K₂TeO₃ | Significant increase | [3] |

| Catalase (CAT) | 0.5 µg/ml K₂TeO₃ | Initial increase followed by a ~50% decrease | [3] |

| Pyruvate (B1213749) Dehydrogenase | This compound exposure | >80% decrease | [12] |

Table 3: Gene Expression Changes in E. coli in Response to this compound

| Gene | Treatment Condition | Fold Induction vs. Control | Reference |

| ibpA | K₂TeO₃ | ~10-fold | [3] |

| sodA, sodB, soxS | K₂TeO₃ | Increased mRNA levels | [3] |

| ptsG | This compound exposure | Increased expression | [8] |

| pgi | This compound exposure | Increased transcription | [8] |

Table 4: Effect of this compound Resistance Genes on E. coli Survival

| Gene Cluster | % Increase in Survival | Reference |

| terBCDEF | 13.21% | [11] |

| terW and terZABCDEF | 10.09% | [11] |

| terWY1XY2Y3 and terZABCDEF | 25.57% | [11] |

| Wild-type plasmid (complete) | 44.8% | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound-induced oxidative stress in bacteria.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The oxidant-sensitive probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) is a cell-permeable non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (H₂DCF), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The intensity of the fluorescence is proportional to the amount of intracellular ROS.

Protocol:

-

Grow bacterial cells in the desired medium (e.g., LB broth) to the mid-logarithmic phase (OD₆₀₀ ~0.5).

-

Expose the cells to various sub-lethal concentrations of potassium this compound (e.g., 0.2, 0.5, and 1 µg/ml) for a specified time (e.g., 30 minutes). Include an untreated control.

-

Harvest the cells by centrifugation and wash them with 10 mM potassium phosphate buffer (pH 7.0).

-

Resuspend the cells in the same buffer containing 10 µM H₂DCFDA (dissolved in dimethyl sulfoxide) and incubate for 30 minutes in the dark.

-

Wash the cells to remove excess probe and resuspend them in phosphate buffer.

-

Disrupt the cells by sonication.

-

Measure the fluorescence of the cell lysate using a fluorometer with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

Normalize the fluorescence intensity to the total protein concentration of the lysate.

Protein Carbonyl Assay

Principle: This assay is based on the reaction of 2,4-dinitrophenylhydrazine (B122626) (DNPH) with carbonyl groups on oxidized proteins to form a stable dinitrophenyl (DNP) hydrazone product. The amount of DNP hydrazone can be quantified spectrophotometrically.

Protocol:

-

Prepare crude cell extracts from this compound-treated and untreated bacterial cultures.

-

To 1 ml of cell extract, add 4 ml of 10 mM DNPH in 2.5 M HCl. For the control, add 4 ml of 2.5 M HCl without DNPH.

-

Incubate the samples in the dark at room temperature for 1 hour, with vortexing every 15 minutes.

-

Precipitate the proteins by adding 5 ml of 20% (w/v) trichloroacetic acid (TCA) and centrifuging at 3,000 x g for 10 minutes.

-

Discard the supernatant and wash the protein pellet three times with ethanol-ethyl acetate (B1210297) (1:1, v/v) to remove any free DNPH.

-

Resuspend the pellet in 6 M guanidine (B92328) hydrochloride and incubate at 37°C for 15 minutes to dissolve the protein.

-

Measure the absorbance of the DNP hydrazone at 370 nm.

-

Calculate the carbonyl content using the molar extinction coefficient of DNPH (22,000 M⁻¹ cm⁻¹).

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

Principle: This assay measures malondialdehyde (MDA) and other aldehydes, which are byproducts of lipid peroxidation. These substances react with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.

Protocol:

-

Prepare crude extracts from this compound-treated and untreated bacterial cells.

-

To 0.5 ml of the cell extract, add 1 ml of 0.67% (w/v) TBA in 10% (v/v) acetic acid.

-

Incubate the mixture at 100°C for 60 minutes.

-

Cool the samples on ice and add 1 ml of n-butanol.

-

Vortex vigorously and centrifuge to separate the phases.

-

Measure the absorbance of the upper butanol layer at 532 nm.

-

Calculate the TBARS concentration using a molar extinction coefficient of 1.56 x 10⁵ M⁻¹ cm⁻¹.

Superoxide Dismutase (SOD) Activity Assay

Principle: This assay often utilizes a system that generates superoxide radicals, and the ability of the cell extract to inhibit the reduction of a detector molecule (e.g., nitroblue tetrazolium, NBT, or cytochrome c) by these radicals is measured. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of reduction by 50%.

Protocol (using NBT):

-

Prepare crude cell extracts from this compound-treated and untreated cultures.

-

The reaction mixture contains 50 mM sodium phosphate buffer (pH 7.8), 0.1 mM EDTA, 13 mM methionine, 75 µM NBT, and 2 µM riboflavin.

-

Add a known amount of cell extract to the reaction mixture.

-

Illuminate the reaction mixture with a fluorescent lamp for 15 minutes to initiate the photochemical generation of superoxide.

-

Measure the absorbance at 560 nm. The inhibition of NBT reduction is a measure of SOD activity.

-

A control reaction without the cell extract is run in parallel.

-

Calculate the percentage of inhibition and determine the SOD activity.

Catalase (CAT) Activity Assay

Principle: This assay measures the rate of decomposition of hydrogen peroxide (H₂O₂) by catalase in the cell extract. The decrease in H₂O₂ concentration is monitored spectrophotometrically by the decrease in absorbance at 240 nm.

Protocol:

-

Prepare crude cell extracts from this compound-treated and untreated cells.

-

The reaction mixture contains 50 mM potassium phosphate buffer (pH 7.0) and 10 mM H₂O₂.

-

Initiate the reaction by adding a small volume of the cell extract to the reaction mixture.

-

Immediately monitor the decrease in absorbance at 240 nm for several minutes.

-

Calculate the catalase activity based on the rate of change in absorbance, using the molar extinction coefficient of H₂O₂ at 240 nm (43.6 M⁻¹ cm⁻¹).

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound: history, oxidative stress, and molecular mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bacterial Toxicity of Potassium this compound: Unveiling an Ancient Enigma - PMC [pmc.ncbi.nlm.nih.gov]